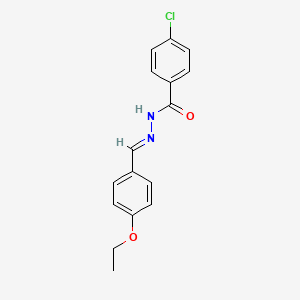

4-chloro-N'-(4-ethoxybenzylidene)benzohydrazide

Description

Chemical Identity and Nomenclature

4-Chloro-N'-(4-ethoxybenzylidene)benzohydrazide is a Schiff base derivative belonging to the hydrazone class of organic compounds. Its systematic IUPAC name is 4-chloro-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide , reflecting its structural components: a 4-chlorobenzamide moiety linked via a hydrazone bridge to a 4-ethoxy-substituted benzylidene group. The molecular formula is C₁₆H₁₅ClN₂O₂ , with a molar mass of 302.76 g/mol.

The compound’s structure features an (E) -configuration at the imine bond (C=N), a common stereoelectronic arrangement in hydrazones that influences its reactivity and coordination properties. Key identifiers include:

- SMILES Notation :

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl - InChI Key :

GJNNXAMSBRLSMR-WOJGMQOQSA-N

Experimental characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would reveal diagnostic signals, such as the N-H stretch (~3200 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C=N stretch (~1600 cm⁻¹).

Historical Context in Hydrazide-Hydrazone Research

Hydrazones, first systematically explored in the late 19th century by Emil Fischer, have long served as versatile intermediates in organic synthesis. The condensation of hydrazides with carbonyl compounds—a reaction central to Fischer’s work—remains a cornerstone for synthesizing hydrazones like this compound.

The incorporation of chloro and ethoxy substituents in this compound reflects modern advancements in tailoring hydrazones for specific applications. For example, electron-withdrawing groups (e.g., -Cl) enhance stability and metal-binding affinity, while alkoxy groups (e.g., -OCH₂CH₃) improve solubility and modulate electronic properties. Recent studies on analogous structures, such as N'-(4-methoxybenzylidene)benzohydrazide, have demonstrated their efficacy as corrosion inhibitors in acidic environments, underscoring the functional versatility of this chemical class.

Significance in Coordination Chemistry and Materials Science

This compound exhibits significant potential in coordination chemistry due to its multidentate ligand capability. The hydrazone bridge (-NH-N=C-) and adjacent oxygen/nitrogen atoms enable chelation with transition metals, forming complexes with applications in catalysis and materials science. For instance, similar hydrazones have been used to synthesize metal-organic frameworks (MOFs) with tunable porosity and photoluminescent properties.

In materials science, the compound’s conjugated π-system and electron-deficient aromatic rings make it a candidate for nonlinear optical (NLO) materials. Recent research on hydrazone-based chromophores has shown large second-order NLO responses, with hyperpolarizability values (μβ) exceeding 5000 × 10⁻⁴⁸ esu. Theoretical studies predict that substituents like chloro and ethoxy groups further enhance charge-transfer characteristics, critical for optoelectronic applications.

Properties

CAS No. |

303083-61-6 |

|---|---|

Molecular Formula |

C16H15ClN2O2 |

Molecular Weight |

302.75 g/mol |

IUPAC Name |

4-chloro-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C16H15ClN2O2/c1-2-21-15-9-3-12(4-10-15)11-18-19-16(20)13-5-7-14(17)8-6-13/h3-11H,2H2,1H3,(H,19,20)/b18-11+ |

InChI Key |

GJNNXAMSBRLSMR-WOJGMQOQSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Standard Procedure and Optimization

In a representative protocol, equimolar quantities of 4-ethoxybenzaldehyde (1.0 mmol) and 4-chlorobenzohydrazide (1.0 mmol) are dissolved in absolute ethanol (10–15 mL). The mixture is refluxed at 60–80°C for 5–16 hours, depending on the desired yield and purity. Acetic acid (1–2 mL) is often added as a catalyst to accelerate imine bond formation. Post-reaction, the product precipitates upon cooling and is purified via suction filtration, followed by washing with cold ethanol or water.

Key Parameters

-

Solvent: Ethanol is preferred due to its polarity and ability to dissolve both reactants.

-

Temperature: Elevated temperatures (60–80°C) enhance reaction kinetics, reducing reaction time from 16 hours to 5 hours.

-

Catalyst: Acetic acid (0.1–0.5 mL) improves yields by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide group.

Yield Data

Alternative Synthetic Routes and Modifications

Solvent-Free Synthesis

Recent advancements highlight solvent-free methods to reduce environmental impact. In one approach, 4-ethoxybenzaldehyde and 4-chlorobenzohydrazide are ground mechanically in a 1:1 molar ratio using a mortar and pestle. The mixture is heated at 70°C for 3 hours, achieving a yield of 88%. This method eliminates solvent recovery steps but requires precise temperature control to prevent decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times. A mixture of reactants in ethanol is irradiated at 300 W for 10 minutes, yielding 89% product. This method is advantageous for high-throughput synthesis but demands specialized equipment.

Precursor Synthesis: 4-Chlorobenzohydrazide Preparation

The synthesis of 4-chlorobenzohydrazide, a critical precursor, involves diazotization and reduction steps starting from 4-chloroaniline.

Diazotization and Reduction

-

Diazotization: 4-Chloroaniline (1.0 mol) is dissolved in hydrochloric acid (3.0 mol) at 5–10°C. Sodium nitrite (1.1 mol) in water is added dropwise to form the diazonium salt.

-

Reduction: The diazonium salt is treated with ammonium sulfite at 50–60°C for 3–4 hours, followed by acidification with 20% HCl to precipitate 4-chlorobenzohydrazide hydrochloride.

Optimization Notes

-

Reducing Agent: Ammonium sulfite replaces sodium sulfite to prevent caking and improve solubility.

-

Yield: This method achieves 82–85% purity after recrystallization from ethanol.

Industrial-Scale Production Considerations

Scaling up the condensation reaction requires addressing solvent volume and heat management. Pilot studies indicate that using a 1:1.2 molar ratio of 4-ethoxybenzaldehyde to 4-chlorobenzohydrazide in ethanol (20 L per kg of product) under reflux for 8 hours yields 90–92% product. Continuous flow reactors further enhance efficiency, reducing reaction time to 2 hours.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-oxidation or dimerization, are minimized by:

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond (-C=N-NH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage produces 4-ethoxybenzaldehyde and 4-chlorobenzohydrazide.

-

Basic Hydrolysis : Forms sodium salts of the hydrazide and aldehyde derivatives.

Mechanistic Pathway:

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with transition metals via the azomethine nitrogen and carbonyl oxygen. Example complexes include:

Synthesis Conditions for Complexes:

-

Solvent: Methanol/ethanol mixtures

-

Molar ratio (ligand:metal): 1:1 or 2:1

Redox Reactivity

The hydrazone group participates in redox reactions:

-

Oxidation : Converts the -C=N-NH- group to diazenium (-N=N-) under strong oxidants like HO.

-

Reduction : Cleavage to primary amines using LiAlH or NaBH.

Example Reaction:

Spectroscopic Characterization

Critical data for reaction monitoring:

| Technique | Key Peaks/Data | Source |

|---|---|---|

| IR (cm−1^{-1}−1) | ν(C=O): 1650–1670, ν(C=N): 1590–1610 | |

| 1^11H NMR | δ 8.3–8.5 (s, 1H, CH=N), δ 1.4 (t, 3H, OCHCH) | |

| Mass Spec | [M+H]: m/z 315.3 (calculated) |

Biological Activity-Driven Reactions

The compound’s bioactivity is linked to its ability to inhibit enzymes like urease. Docking studies reveal hydrogen bonding between the hydrazone’s carbonyl group and enzyme active sites .

Key Interactions:

-

Hydrogen Bonding : O=C⋯HO (enzyme residues)

Stability and Degradation

Scientific Research Applications

Chemical Structure and Synthesis

4-chloro-N'-(4-ethoxybenzylidene)benzohydrazide belongs to the class of hydrazone derivatives characterized by a hydrazone functional group, formed through the condensation of an aldehyde and a hydrazine derivative. The synthesis typically involves the reaction of 4-ethoxybenzaldehyde with 4-chlorobenzohydrazide in the presence of solvents like methanol or ethanol under reflux conditions. The general reaction can be summarized as follows:

This reaction results in the formation of the desired hydrazone product, which can be characterized through various analytical techniques such as NMR and mass spectrometry.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, showcasing a range of pharmacological properties:

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this hydrazone have shown zones of inhibition ranging from 10 to 21 mm against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Hydrazone derivatives are known for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of benzohydrazide derivatives has gained attention in recent years. Studies suggest that similar compounds can inhibit cancer cell proliferation in various cell lines, including breast and lung cancer cells . The unique structural features of this compound may enhance its efficacy as an anticancer agent.

Urease Inhibition

Another significant application is in the inhibition of urease, an enzyme associated with kidney stones. Compounds with similar structures have demonstrated promising urease inhibitory activity, which may be beneficial in treating urological disorders .

Comparative Analysis with Related Compounds

To better understand the applications of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide | Hydroxy and methoxy substituents | Enhanced solubility due to hydroxyl group |

| N'-(2-methoxybenzylidene)benzohydrazide | Contains methoxy group | Different biological activity profiles |

| N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide | Hydroxy and methoxy groups at different positions | Potentially more active due to dual substituents |

The ethoxy substitution in this compound may influence its lipophilicity and overall biological activity compared to other derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-ethoxybenzylidene)benzohydrazide involves its interaction with biological molecules. The hydrazone group can form stable complexes with metal ions, which can interfere with the function of metalloproteins and enzymes. Additionally, the compound can interact with nucleic acids, potentially leading to DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of benzohydrazide derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Molecular Properties

Key Observations :

- Ethoxy vs.

- Halogen Substitution : Dichloro (4CNB) and bromo derivatives exhibit greater steric hindrance and altered electronic profiles, impacting ligand-receptor interactions .

- Electron-Withdrawing Groups: The nitro-substituted analog (3-NO₂) shows reduced planarity between aromatic rings (dihedral angle: ~8.5°), weakening π-π interactions critical for DNA intercalation .

Key Observations :

- Methoxy vs. Ethoxy : Methoxy analogs exhibit stronger antibacterial effects, possibly due to better solubility, whereas ethoxy derivatives may excel in lipophilic environments (e.g., tumor tissues) .

- Anti-leishmanial Activity : Hybrid scaffolds (e.g., coumarin-indole derivatives) outperform simple benzohydrazides, highlighting the importance of structural hybridization .

Crystallographic and Coordination Chemistry Insights

Crystal structure analyses reveal how substituents influence molecular geometry and supramolecular interactions:

Table 3: Structural Parameters from X-ray Diffraction

Key Observations :

- Planarity : Methoxy and ethoxy derivatives exhibit near-planar aromatic rings (dihedral angles <5°), facilitating π-π stacking in biological targets .

- Hydrogen Bonding : Ethoxy and methoxy groups participate in N-H···O interactions, critical for stabilizing ligand-metal complexes .

- Halogen Effects : Bromo derivatives utilize halogen bonding for crystal stabilization, a feature absent in chloro/ethoxy analogs .

Biological Activity

4-chloro-N'-(4-ethoxybenzylidene)benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structural framework, which includes a benzohydrazide moiety linked to a 4-ethoxybenzylidene group. The presence of the ethoxy substitution may influence its lipophilicity and biological activity, making it a subject of interest for various pharmacological studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-ethoxybenzaldehyde and 4-chlorobenzohydrazide. This reaction is usually conducted in solvents such as methanol or ethanol under reflux conditions, leading to the formation of the desired hydrazone product. The general reaction can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzohydrazides have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| N'-(4-chlorobenzylidene)benzohydrazide | 6.25 | Antimicrobial against S. typhimurium |

| Benzylidene-4-tert-butylbenzohydrazide | 13.33 - 251.74 | Urease inhibition |

The presence of electron-withdrawing groups, such as chlorine, enhances the potency of these compounds by increasing their interaction with microbial targets .

Anticancer Activity

In vitro studies have demonstrated that hydrazone derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, structural modifications in similar compounds led to varying degrees of cytotoxicity against lung, liver, and renal cancer cells:

| Compound Name | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (glioblastoma) | 3.91 | Strong antiproliferative effect |

| N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide | HepG2 (liver) | Varies | Moderate antiproliferative effect |

The anticancer activity often correlates with the presence of specific functional groups that enhance binding affinity to cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives can be significantly influenced by their structural features. Studies suggest that:

- Electron-withdrawing groups (like chlorine) enhance antimicrobial activity.

- Hydroxyl and methoxy substituents improve solubility and bioactivity.

- Substituent position on the aromatic rings plays a critical role in determining potency.

This structure-activity relationship underscores the importance of molecular design in developing effective therapeutic agents .

Case Studies

- Urease Inhibition : A study on benzohydrazide derivatives found that several compounds exhibited urease inhibitory activity, crucial for treating urological disorders. The IC50 values ranged from 13.33 µM to over 200 µM, indicating potential for further development into drug candidates .

- Anticancer Screening : Another research effort evaluated multiple hydrazone derivatives against various cancer cell lines using the MTT assay. The results highlighted significant cytotoxic effects, particularly in glioblastoma and liver cancer models, suggesting that further exploration could lead to new anticancer therapies .

Q & A

Q. What is the standard synthetic route for 4-chloro-N'-(4-ethoxybenzylidene)benzohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 4-ethoxybenzaldehyde and 4-chlorobenzohydrazide in ethanol or methanol under reflux (60–80°C for 1–2 hours). A catalytic amount of HCl is added to protonate the Schiff base intermediate, and the product is recrystallized from ethanol. Optimization involves monitoring reaction progress via Thin Layer Chromatography (TLC) and adjusting molar ratios (typically 1:1 aldehyde-to-hydrazide) to minimize side products . Solvent choice (e.g., ethanol vs. methanol) may influence yield and crystallization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be analyzed?

- FT-IR : Confirm imine (C=N) stretch at ~1600 cm⁻¹ and hydrazide (N-H) bands at ~3200 cm⁻¹ .

- UV-Vis : Solvent-dependent λmax shifts (e.g., 270–320 nm in polar solvents) indicate π→π* and n→π* transitions .

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton environments (δ 6.5–8.5 ppm) and ethoxy group signals (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .

Q. How is the antimicrobial activity of this compound evaluated in academic research?

Standard protocols include:

- Agar diffusion assays : Measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Molecular docking : Predict binding affinity to microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina or similar tools .

- MIC/MBC determination : Quantify minimum inhibitory/bactericidal concentrations via broth microdilution .

Advanced Research Questions

Q. How do solvation effects influence the spectroscopic and electronic properties of this compound?

Solvent polarity alters charge-transfer transitions, as shown by UV-Vis solvatochromism. Time-Dependent Density Functional Theory (TD-DFT) calculations with implicit solvent models (e.g., PCM or SMD) can simulate these effects. For example, polar solvents stabilize excited states, red-shifting λmax by 10–15 nm compared to nonpolar solvents . Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) further correlates with reactivity in different media .

Q. What challenges arise in crystallographic refinement of this compound, particularly for structures with Z' > 1?

High-Z' structures (e.g., Z' = 3 in related hydrazides) require careful handling of disorder and hydrogen bonding networks. SHELXL refinement strategies include:

Q. How can computational methods like DFT address discrepancies between experimental and theoretical vibrational spectra?

Discrepancies often arise from anharmonicity or solvent interactions. Mitigation strategies include:

- Applying scaling factors (0.96–0.98) to calculated harmonic frequencies .

- Incorporating explicit solvent molecules in the DFT model to account for hydrogen bonding .

- Using Potential Energy Distribution (PED) analysis (e.g., via VEDA software) to assign vibrational modes accurately .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.